molecular formula C10H9ClF3NO2 B2748342 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine CAS No. 1259973-98-2

2-Chloro-3-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B2748342
CAS No.: 1259973-98-2
M. Wt: 267.63
InChI Key: ZWOIILYMYQMEHW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chloro group and a trifluoromethyl group on the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways . The chloro group can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process often includes protection and deprotection steps to ensure the selective introduction of functional groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine is unique due to its amino acid backbone, which imparts distinct biochemical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOIILYMYQMEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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